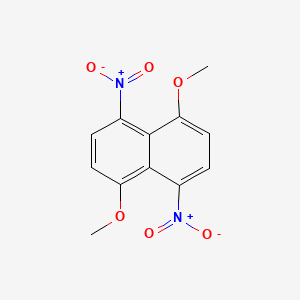
3-Amino-1-hexylpyridin-2(1h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-hexylpyridin-2(1h)-one is an organic compound with a pyridine ring substituted with an amino group at the 3-position and a hexyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-hexylpyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Substitution Reactions: The amino group can be introduced at the 3-position through nitration followed by reduction. The hexyl group can be introduced at the 1-position through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-hexylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield tetrahydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-hexylpyridin-2(1h)-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Amino-1-hexylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-methylpyridin-2(1h)-one: Similar structure but with a methyl group instead of a hexyl group.
3-Amino-1-ethylpyridin-2(1h)-one: Similar structure but with an ethyl group instead of a hexyl group.
3-Amino-1-propylpyridin-2(1h)-one: Similar structure but with a propyl group instead of a hexyl group.
Uniqueness
3-Amino-1-hexylpyridin-2(1h)-one is unique due to the presence of the hexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C11H18N2O |
|---|---|
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
3-amino-1-hexylpyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-2-3-4-5-8-13-9-6-7-10(12)11(13)14/h6-7,9H,2-5,8,12H2,1H3 |
InChI-Schlüssel |
UXXAJMDAPXDXHK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN1C=CC=C(C1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


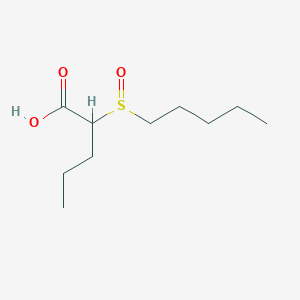
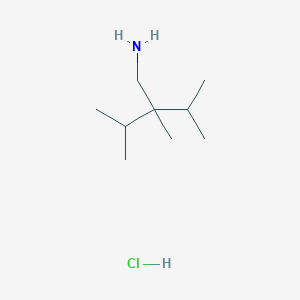
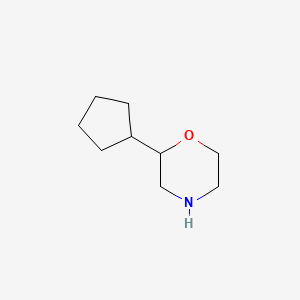
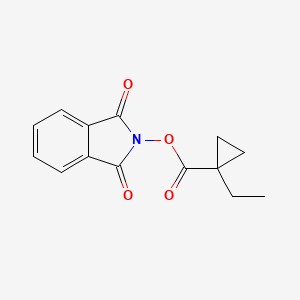
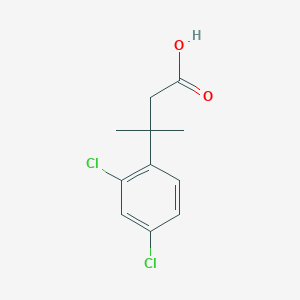
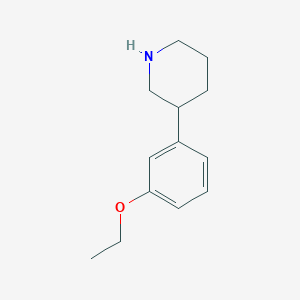

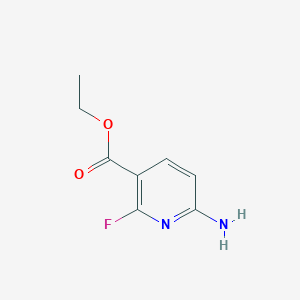
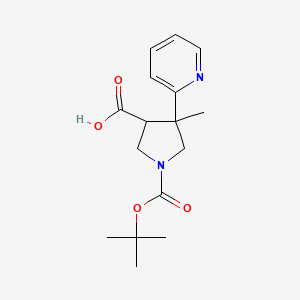
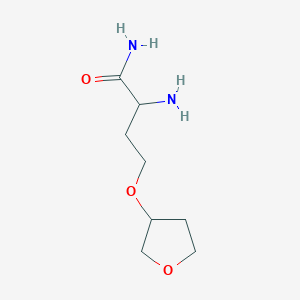
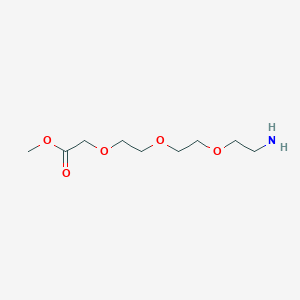

aminehydrochloride](/img/structure/B13522865.png)
